Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is an organic compound with the molecular formula C10H19NO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a sulfanylacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with methyl 2-bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and other derivatives.
Scientific Research Applications
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the piperidine moiety can interact with receptors or ion channels, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(piperidin-4-yl)acetate: Similar structure but lacks the sulfanyl group.
Methyl 2-(piperidin-4-ylsulfonyl)acetate: Contains a sulfonyl group instead of a sulfanyl group.
2-[(3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl)methyl]sulfanyl-1H-benzimidazole: Contains a benzimidazole moiety and a trifluoroethoxy group.
Uniqueness
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is unique due to the presence of both a piperidine ring and a sulfanylacetate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H17NO2S |
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Molecular Weight |
203.30 g/mol |
IUPAC Name |
methyl 2-(piperidin-4-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C9H17NO2S/c1-12-9(11)7-13-6-8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 |
InChI Key |
VTFQITMNMCHRMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC1CCNCC1 |
Origin of Product |
United States |
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